1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-

Description

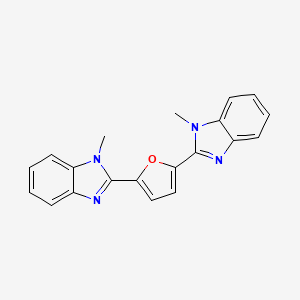

1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl- (CAS 4751-43-3) is a bis-benzimidazole derivative featuring a central 2,5-furandiyl bridge linking two 1-methylbenzimidazole units. Its molecular formula is C₂₀H₁₆N₄O, with a molecular weight of 328.375 g/mol and a calculated LogP of 3.95, indicating moderate hydrophobicity . The compound is categorized as a non-ionic surfactant under heteroaromatic amines, specifically imidazole derivatives, and is used in applications such as liquid chromatography analysis, pharmacokinetics, and preparative separations .

Properties

CAS No. |

4751-43-3 |

|---|---|

Molecular Formula |

C20H16N4O |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1-methyl-2-[5-(1-methylbenzimidazol-2-yl)furan-2-yl]benzimidazole |

InChI |

InChI=1S/C20H16N4O/c1-23-15-9-5-3-7-13(15)21-19(23)17-11-12-18(25-17)20-22-14-8-4-6-10-16(14)24(20)2/h3-12H,1-2H3 |

InChI Key |

DCQMTQROWWTYEM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=C(O3)C4=NC5=CC=CC=C5N4C |

Origin of Product |

United States |

Preparation Methods

Classical Condensation Methods

Benzimidazole derivatives are conventionally synthesized by the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives under heating conditions. This approach is well-established but often suffers from drawbacks such as long reaction times, use of harsh conditions, and sometimes poor selectivity when preparing substituted benzimidazoles.

Catalytic and Oxidative Methods

Recent advances include the use of transition metal catalysts (e.g., palladium) and oxidative conditions (using oxygen or manganese(IV) oxide) to facilitate the formation of benzimidazole rings from activated alcohols and o-phenylenediamine. Lewis acids such as scandium or ytterbium triflates have also been employed to catalyze condensation reactions with aldehydes, improving yields and selectivity.

Specific Preparation Methods of 1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-]

Synthetic Route Overview

The preparation of 1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-] (abbreviated here as FBMI) typically involves:

- Formation of benzimidazole rings with N-methyl substitution

- Coupling of two benzimidazole units via the 2,5-furandiyl linker

A common synthetic route reported involves the reaction of appropriately substituted o-phenylenediamine derivatives with furandicarboxaldehyde or furandicarboxylic acid derivatives under controlled conditions.

Stepwise Preparation Method (Based on Patent WO2015005615A1)

A scalable and efficient method for benzimidazole derivatives including FBMI involves two main steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Stobbe condensation between substituted precursors (Chemical Formula 8 and 9) | Base: potassium tert-butoxide, sodium ethoxide, or sodium methoxide; Solvent: methanol, ethanol, acetonitrile, or methylene chloride; Temp: 50–55°C | Molar ratio 1:1 to 1:4, preferably 1:1.4 |

| 2 | Cyclization to form benzimidazole ring | Solvent: acetonitrile; Temp: 80–85°C | Molar ratio 1:1 to 1:4, preferably 1:2.8 |

This method avoids dangerous reagents, requires no additional separation steps, and is suitable for large-scale production with excellent yields.

Alternative Synthetic Approaches

Direct condensation of o-phenylenediamine with furandialdehyde under reflux in solvents such as dimethylformamide or ethanol has been reported, followed by methylation at the nitrogen to yield the 1-methyl substituted product.

Use of activated alcohols and oxidative conditions to form benzimidazole rings, followed by coupling via dibromoalkane derivatives in the presence of potassium carbonate, has been demonstrated for related bis-benzimidazole compounds.

Experimental Data and Reaction Conditions

Typical Reaction Conditions for FBMI Synthesis

| Parameter | Typical Value/Range |

|---|---|

| Starting Materials | o-Phenylenediamine derivatives, 2,5-furandialdehyde or derivatives |

| Catalyst/Base | Potassium tert-butoxide, sodium ethoxide, sodium methoxide, or potassium carbonate |

| Solvent | Methanol, ethanol, acetonitrile, dimethylformamide |

| Temperature | 50–85°C depending on step |

| Reaction Time | 4–14 hours depending on step |

| Molar Ratios | 1:1 to 1:4 (precursors to reagents) |

| Workup | Filtration, washing with ethanol/water mixtures, vacuum drying |

| Yield | High (exact yield varies by method, often >70%) |

Analytical Characterization

UV-Vis and HPLC methods are used for purity and isolation monitoring, with mobile phases containing acetonitrile, water, and phosphoric or formic acid for MS compatibility.

NMR (1H and 13C) and IR spectroscopy confirm structural integrity and substitution patterns.

Summary of Advantages and Challenges in Preparation

| Advantages | Challenges |

|---|---|

| Use of low-cost starting materials | Some methods require long reflux times |

| Avoidance of hazardous reagents | Selectivity issues in multi-substituted products |

| Suitable for large-scale production | Need for precise control of reaction conditions |

| High yields and minimal purification steps | Complexity in coupling bis-benzimidazole units |

Chemical Reactions Analysis

Copper-Catalyzed Three-Component Reaction

-

Reagents : 2-haloanilines, aldehydes, sodium azide (NaN₃), CuCl, TMEDA (catalyst), DMSO.

-

Conditions : 120°C for 12 hours.

-

Yield : Good yields with tolerance to functional groups (ester, nitro, chloro).

-

Product : Benzimidazole derivatives formed via cycloaddition .

One-Pot Nitroamine Reduction

-

Reagents : Aromatic/heteroaromatic 2-nitroamines, formic acid, iron powder, NH₄Cl.

-

Conditions : Reflux (1–2 hours).

-

Yield : High-yielding conversions.

Amidine Cyclization

-

Reagents : Amidines, KOH.

-

Conditions : DMSO at 120°C.

-

Yield : Good yields.

Substitution Reactions

The compound undergoes nucleophilic substitution, particularly at the benzimidazole moiety.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., 3,5-di-tert-butylbenzyl bromide) | KOH in DMSO, elevated temperature | Alkyl-substituted derivatives |

Coordination to Metal Complexes

The compound acts as a ligand in metal-organic frameworks, forming stable complexes.

| Metal Salt | Reaction Conditions | Product |

|---|---|---|

| RuCl₃ | Reflux in solvent | [Ru(BBP)Cl₃] (BBP = bisbenzimidazole ligand) |

| MnBr(CO)₃ | Reaction with amidines | Mn(I) complexes with CO-release properties |

Analytical Reactions

The compound is analyzed via reverse-phase HPLC for purity and pharmacokinetic studies.

| Mobile Phase | Applications |

|---|---|

| Acetonitrile/water + phosphoric acid | Preparative separation, impurity isolation |

| Acetonitrile/water + formic acid | Mass spectrometry compatibility |

Mechanistic Insights

Scientific Research Applications

Pharmaceuticals

1H-Benzimidazole derivatives are widely studied for their potential as pharmaceutical agents. They exhibit a range of biological activities including:

- Antimicrobial Activity: Compounds in this class have been shown to possess significant antibacterial and antifungal properties.

- Anticancer Properties: Research indicates that certain benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Study:

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the effectiveness of benzimidazole derivatives in targeting specific cancer pathways, demonstrating their potential as therapeutic agents .

Material Science

The compound is also utilized in material science as a non-ionic surfactant and fluorescent brightener. Its excellent dispersing and antistatic properties make it valuable in formulations for textiles and plastics.

Applications Include:

- Fluorescent Brighteners: Used in detergents and paper products to enhance brightness.

- Surfactants: Employed in cosmetic formulations for improved texture and stability .

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Actives (%), ≥ | 95.0 |

| Heavy Metals (as Pb), mg/Kg, ≤ | 20 |

| Arsenic (As), mg/Kg, ≤ | 3 |

Analytical Chemistry

The compound is analyzed using High Performance Liquid Chromatography (HPLC). Its compatibility with various mobile phases allows for effective separation and identification of impurities in complex mixtures.

Analytical Method:

A reverse-phase HPLC method employing acetonitrile and water has been developed for the analysis of this compound. This method is scalable for preparative separations and suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl-] involves its ability to interact with biological molecules such as DNA and proteins. The benzimidazole moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. Additionally, this compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Structural Features :

- The furan bridge provides a planar, conjugated system, enhancing π-π interactions.

- Methyl substituents on the benzimidazole nitrogen atoms reduce steric hindrance and improve solubility compared to bulkier substituents.

Comparison with Structurally Similar Compounds

2,2'-(1,2-Ethanediyl)bis(1H-benzimidazole) (in Zinc Complex)

Key Differences :

- Bridge Type : Ethylene (1,2-ethanediyl) instead of furan.

- Coordination Chemistry : Forms a Zn(II) complex with tetrahedral geometry, where the benzimidazole acts as a bidentate ligand. The ethylene bridge facilitates dimerization via N–H···O hydrogen bonds, creating a layered crystal structure .

- Applications : Primarily used in crystal engineering and coordination chemistry, unlike the surfactant applications of the furan-bridged compound .

| Parameter | 1H-Benzimidazole (Furan Bridge) | 2,2'-(Ethylene Bridge) Compound |

|---|---|---|

| Molecular Weight | 328.375 g/mol | ~464 g/mol (Zn complex) |

| Bridge | 2,5-Furandiyl | 1,2-Ethanediyl |

| Key Functional Groups | Methyl, Furan | Benzimidazole, Acetate ligands |

| Primary Application | Surfactant, HPLC analysis | Coordination complexes |

1H-Benzimidazole, 2,2'-(2,6-Pyridinediyl)bis[1-(phenylmethyl)- (CAS 955363-72-1)

Key Differences :

- Substituents : Benzyl groups increase steric bulk and hydrophobicity (predicted LogP > 4.5).

- Applications : Likely explored as a ligand in catalysis or metal-organic frameworks (MOFs) due to pyridine’s chelating ability .

| Parameter | Furan-Bridged Compound | Pyridine-Bridged Compound |

|---|---|---|

| Molecular Weight | 328.375 g/mol | 491.585 g/mol |

| Bridge | Furan | Pyridine |

| Substituents | Methyl | Benzyl |

| Electronic Effects | Electron-rich (O atom) | Electron-deficient (N atom) |

1H-Benzimidazole, 2,2'-(2,6-Naphthalenediyl)bis[5-methyl- (CAS 91452-87-8)

Key Differences :

- Bridge Type : Naphthalenediyl introduces a rigid, aromatic system with extended conjugation.

- Substituents : Additional methyl groups at the 5-position may enhance thermal stability.

- Applications: Potential use in optoelectronics or as a fluorescent probe due to naphthalene’s photophysical properties .

| Parameter | Furan-Bridged Compound | Naphthalene-Bridged Compound |

|---|---|---|

| Molecular Weight | 328.375 g/mol | 388.4638 g/mol |

| Bridge | Furan | Naphthalene |

| Conjugation | Moderate | Extended |

Pafuramidine Maleate (CAS 837369-26-3)

Key Differences :

- Core Structure: Contains a furan bridge but links N-methoxyamidino phenyl groups instead of benzimidazoles.

- Applications : Antiparasitic drug targeting malaria and African sleeping sickness, highlighting the pharmacological relevance of furan bridges .

| Parameter | Furan-Bridged Compound | Pafuramidine |

|---|---|---|

| Functional Groups | Benzimidazole, Methyl | Amidino, Methoxy |

| Bioactivity | Surfactant | Antiparasitic |

| Molecular Weight | 328.375 g/mol | 480.47 g/mol |

Bis-Benzimidazole-Thiadiazole Derivatives

Key Differences :

- Bridge Type : 1,3,4-Thiadiazole replaces furan, introducing sulfur atoms that enhance polarizability and metal-binding capacity.

| Parameter | Furan-Bridged Compound | Thiadiazole-Bridged Compound |

|---|---|---|

| Heteroatoms | Oxygen | Sulfur, Nitrogen |

| Bioactivity | Limited data | Antibacterial |

| Synthesis | HPLC-validated | Reflux with sodium acetate |

Biological Activity

1H-Benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-] (CAS Number: 4751-43-3) is a compound belonging to the benzimidazole family, which has gained attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C20H16N4O

- Molecular Weight : 328.37 g/mol

- LogP : 3.95

- Solubility : Insoluble in water

- Stability : Stable under standard conditions

- Risk Factors : Flammable; may cause irritation to skin, eyes, and respiratory system .

The biological activity of 1H-benzimidazole derivatives is often attributed to their ability to interact with various biological targets. Key mechanisms include:

- Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .

- Antimicrobial Activity : Benzimidazoles exhibit significant antimicrobial properties against a range of pathogens. They disrupt microbial cell wall synthesis and interfere with essential metabolic pathways .

- Anticancer Properties : The compound has shown promise in sensitizing cancer cells to radiation therapy by inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

Biological Activity Overview

The following table summarizes the biological activities associated with 1H-benzimidazole, 2,2'-(2,5-furandiyl)bis[1-methyl-] and related compounds:

Case Studies

-

Topoisomerase I Inhibition Study :

A study evaluated several benzimidazole derivatives for their ability to inhibit topoisomerase I, revealing that specific substitutions significantly enhance cytotoxicity against human lymphoblast cell lines (RPMI 8402). The most effective compounds included those with electron-withdrawing groups at the 5-position on the benzimidazole ring . -

Antimicrobial Efficacy :

Research demonstrated that certain derivatives of benzimidazole exhibited remarkable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin . -

Anticancer Activity :

A recent investigation into bis(benzimidazole) complexes highlighted their potential in sensitizing melanoma cells to radiation therapy by generating ROS and activating apoptotic pathways through p53 phosphorylation .

Q & A

Q. What are the standard synthetic routes for preparing 1H-benzimidazole derivatives with 2,5-furan linkages?

The primary methods involve:

- Condensation reactions : Reacting o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives (e.g., nitriles) in the presence of acidic catalysts like HCl or Na₂S₂O₅. This approach is effective for introducing substituents at the C-2 and C-5/6 positions .

- N-Alkylation : Using substituted halides (e.g., methyl iodide) under basic conditions to introduce N-1 methyl groups, critical for tailoring electronic properties .

- Microwave-assisted synthesis : Enhances reaction efficiency and reduces time compared to conventional heating, aligning with green chemistry principles .

Q. How are 1H-benzimidazole derivatives characterized to confirm structural fidelity?

Key analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and furan-benzimidazole connectivity.

- Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, particularly for asymmetric derivatives .

Q. What pharmacological activities are associated with 1H-benzimidazole scaffolds?

Benzimidazole derivatives exhibit:

- Antimicrobial activity : Disruption of microbial cell membranes via hydrophobic interactions, modulated by furan-linked substituents .

- Anticancer potential : Inhibition of kinase or protease enzymes through π-π stacking and hydrogen bonding with active sites .

- Proton pump inhibition (PPI) : Analogous to omeprazole, targeting gastric H⁺/K⁺-ATPase via sulfoxide intermediates .

Advanced Research Questions

Q. How do computational methods like DFT enhance the design of 2,2'-(2,5-furandiyl)bis[1-methyl-1H-benzimidazole]?

- Transition-state modeling : DFT identifies energy barriers for key steps (e.g., cyclization or alkylation), guiding catalyst selection (e.g., ZnO nanoparticles) .

- Electronic property prediction : Frontier molecular orbital (FMO) analysis optimizes charge transfer for applications in photodynamic therapy or catalysis .

- Example: ZnO NPs reduce activation energy by 15–20% in eco-friendly syntheses compared to thermal methods .

Q. What strategies resolve contradictions in spectroscopic data for furan-linked benzimidazoles?

Discrepancies in NMR or MS data arise from:

- Tautomerism : Rapid proton exchange in solution masks true substitution patterns. Use low-temperature NMR or deuterated solvents to stabilize tautomers .

- Regioisomeric mixtures : Optimize chromatographic separation (e.g., HPLC with C18 columns) and validate with 2D NMR (COSY, NOESY) .

Q. How can structure-activity relationships (SAR) guide the optimization of antimicrobial derivatives?

- Hydrophobic substituents : Methyl groups at N-1 enhance membrane penetration, increasing MIC values by 4–8× against Gram-positive bacteria .

- Furan bridge flexibility : Rigid 2,5-furandiyl linkages improve binding to DNA gyrase but reduce solubility. Balance via polar groups (e.g., -OH, -NH₂) at C-5 .

Methodological Challenges and Solutions

Q. What are common pitfalls in N-alkylation reactions, and how are they mitigated?

- Over-alkylation : Use stoichiometric halide/base ratios and monitor reaction progress via TLC .

- Byproduct formation : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .

Q. How do green chemistry principles apply to scaling up benzimidazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.